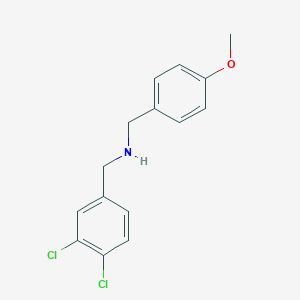![molecular formula C17H21NO B502416 N-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B502416.png)
N-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}amine is an organic compound with the molecular formula C17H21NO It is characterized by the presence of a benzyl group substituted with a methyl group and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}amine typically involves the reaction of 4-methylbenzyl bromide with 4-hydroxybenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-methoxybenzyl)oxy]benzyl}ethanamine
- N-{4-[(4-chlorobenzyl)oxy]benzyl}ethanamine
- N-{4-[(4-fluorobenzyl)oxy]benzyl}ethanamine
Uniqueness
N-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}amine is unique due to the presence of the methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Propriétés
Formule moléculaire |
C17H21NO |
|---|---|
Poids moléculaire |
255.35g/mol |
Nom IUPAC |
N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H21NO/c1-3-18-12-15-8-10-17(11-9-15)19-13-16-6-4-14(2)5-7-16/h4-11,18H,3,12-13H2,1-2H3 |
Clé InChI |
MMRUVKKQDQYPPP-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
SMILES canonique |
CCNCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B502333.png)
![1-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B502336.png)
![N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502337.png)
![1-(4-{5-[(Cyclopropylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B502338.png)
![2-(4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502339.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502341.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502343.png)

![1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502349.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B502351.png)
![2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502352.png)

![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}prop-2-en-1-amine](/img/structure/B502354.png)
![2-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502356.png)
